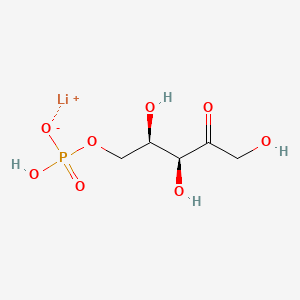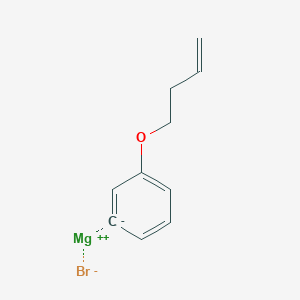
Magnesium;but-3-enoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;but-3-enoxybenzene;bromide is a compound that belongs to the class of Grignard reagents. Grignard reagents are organomagnesium compounds typically represented as RMgX, where R is an organic group and X is a halide. These reagents are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;but-3-enoxybenzene;bromide is synthesized by reacting magnesium metal with but-3-enoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the bromine atom, forming the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves the use of large-scale reactors equipped with reflux condensers. The reaction mixture is typically heated to facilitate the reaction, and the process is carefully controlled to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;but-3-enoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert atmospheres to prevent moisture from deactivating the Grignard reagent .
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium;but-3-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of magnesium;but-3-enoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Magnesium;but-3-enoxybenzene;bromide can be compared to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all Grignard reagents share similar reactivity patterns, this compound is unique due to its specific structure, which can influence its reactivity and the types of products formed .
List of Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Allylmagnesium bromide
Eigenschaften
Molekularformel |
C10H11BrMgO |
|---|---|
Molekulargewicht |
251.40 g/mol |
IUPAC-Name |
magnesium;but-3-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-5,7-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GBWRBJIBXLYIEO-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


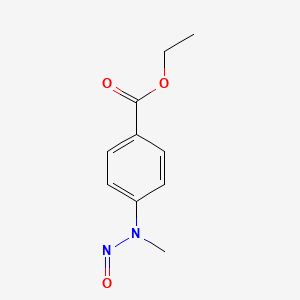
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

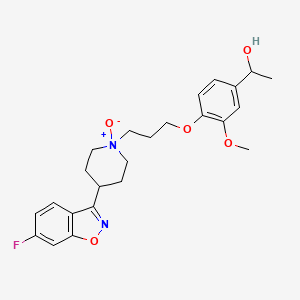
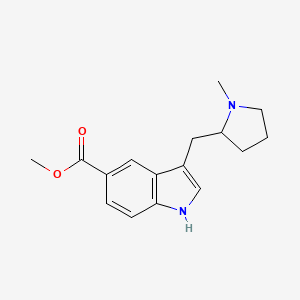

![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
